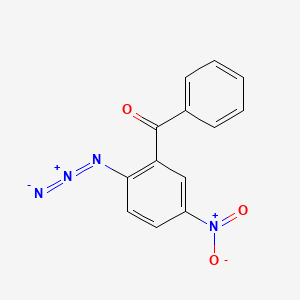![molecular formula C9H15N B14638468 3,5,5-Trimethyl-7-azabicyclo[4.1.0]hept-2-ene CAS No. 52378-81-1](/img/structure/B14638468.png)
3,5,5-Trimethyl-7-azabicyclo[4.1.0]hept-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5,5-Trimethyl-7-azabicyclo[410]hept-2-ene is an organic compound with a unique bicyclic structure
Vorbereitungsmethoden
The synthesis of 3,5,5-Trimethyl-7-azabicyclo[4.1.0]hept-2-ene typically involves several steps. One common method includes the catalytic hydrogenation of a precursor compound, followed by cyclization to form the bicyclic structure. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions using continuous flow reactors to increase yield and efficiency.
Analyse Chemischer Reaktionen
3,5,5-Trimethyl-7-azabicyclo[4.1.0]hept-2-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated bicyclic compounds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
3,5,5-Trimethyl-7-azabicyclo[4.1.0]hept-2-ene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3,5,5-Trimethyl-7-azabicyclo[4.1.0]hept-2-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. Pathways involved in its mechanism of action may include metabolic processes where the compound is either a substrate or an inhibitor.
Vergleich Mit ähnlichen Verbindungen
3,5,5-Trimethyl-7-azabicyclo[4.1.0]hept-2-ene can be compared with other similar compounds, such as:
3,7,7-Trimethylbicyclo[4.1.0]hept-2-ene: This compound has a similar bicyclic structure but lacks the nitrogen atom present in this compound.
3,7,7-Trimethylbicyclo[4.1.0]hept-3-ene-2,5-dione: This compound contains additional functional groups, such as ketones, which give it different chemical properties.
The uniqueness of 3,5,5-Trimethyl-7-azabicyclo[41
Eigenschaften
CAS-Nummer |
52378-81-1 |
|---|---|
Molekularformel |
C9H15N |
Molekulargewicht |
137.22 g/mol |
IUPAC-Name |
3,5,5-trimethyl-7-azabicyclo[4.1.0]hept-2-ene |
InChI |
InChI=1S/C9H15N/c1-6-4-7-8(10-7)9(2,3)5-6/h4,7-8,10H,5H2,1-3H3 |
InChI-Schlüssel |
OYKHNBAXTSVFMH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2C(N2)C(C1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Pyridinesulfonamide, 2-[(3-chloro-2-methylphenyl)amino]-](/img/structure/B14638388.png)
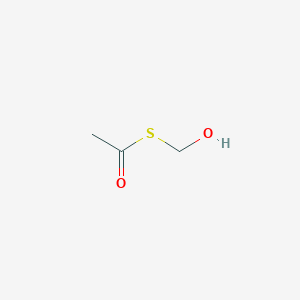
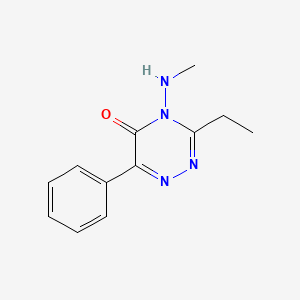
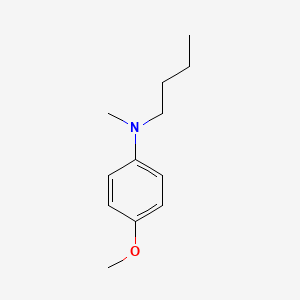
![5H-Indolo[2,3-b]quinoxaline, 1,4-dibutoxy-](/img/structure/B14638409.png)
![Methyl 12-[(methanesulfonyl)oxy]octadecanoate](/img/structure/B14638415.png)

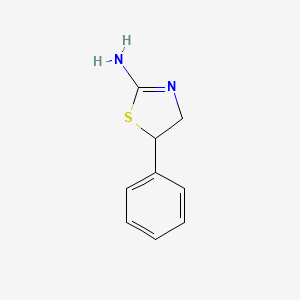
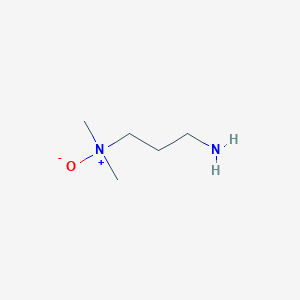
![Acetamide, N-[3-(hexyloxy)phenyl]-](/img/structure/B14638443.png)
![[Propane-2,2-diyldi(4,1-phenylene)]bis(phenylmethanone)](/img/structure/B14638447.png)
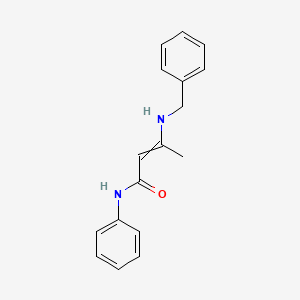
![2-({[(2-Chloroethyl)carbamoyl]oxy}imino)-2-cyanoacetamide](/img/structure/B14638469.png)
